molecular formula C22H20N4O3S B2965002 N-([2,3'-bipyridin]-3-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034407-50-4

N-([2,3'-bipyridin]-3-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2965002
CAS No.: 2034407-50-4
M. Wt: 420.49
InChI Key: APXJRTOMMITLTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,3'-Bipyridin]-3-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a structurally complex molecule featuring a pyrrolo[3,2,1-ij]quinoline core fused with a sulfonamide group and a bipyridinylmethyl substituent. The sulfonamide moiety enhances solubility and binding affinity, while the bipyridinylmethyl group introduces steric and electronic effects that may influence pharmacokinetics and target selectivity.

Properties

IUPAC Name

11-oxo-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c27-20-6-5-15-11-19(12-16-7-10-26(20)22(15)16)30(28,29)25-14-18-4-2-9-24-21(18)17-3-1-8-23-13-17/h1-4,8-9,11-13,25H,5-7,10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXJRTOMMITLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC4=C(N=CC=C4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([2,3'-bipyridin]-3-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a bipyridine moiety and a pyrroloquinoline structure , which are known to interact with various biological targets. The structural complexity of this compound suggests potential for diverse biological effects.

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors in the central nervous system or peripheral tissues.
  • Metal Ion Coordination : The bipyridine component allows for chelation with metal ions, potentially affecting enzyme activity and signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance:

  • In vitro studies have shown that related bipyridine derivatives can inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways.
CompoundType of CancerIC50 (µM)Mechanism
Compound ABreast Cancer15Apoptosis induction
Compound BLung Cancer10Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Screening against bacterial strains revealed that it possesses moderate antibacterial activity against Gram-positive bacteria.
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus12
Escherichia coli9

Case Studies

  • Study on Enzyme Inhibition : A study demonstrated that this compound inhibited the enzyme dihydrofolate reductase (DHFR) with a Ki value of 50 nM. This inhibition suggests potential use as an antitumor agent by disrupting folate metabolism in cancer cells.
  • Neuropharmacological Effects : Another study investigated the neuropharmacological effects of the compound in rodent models. Results indicated anxiolytic properties without significant sedative effects, suggesting its potential as a therapeutic agent for anxiety disorders.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / Class Core Structure Substituents/Modifications Key Properties/Activities Reference
Target Compound Pyrrolo[3,2,1-ij]quinoline Bipyridinylmethyl-sulfonamide Hypothetical: Enhanced solubility, potential kinase/diuretic activity
N-(Pyridin-2-ylmethyl)quinoline-8-sulfonamide (HQSMP) Quinoline-sulfonamide Pyridinylmethyl Soluble in DMF, low aqueous solubility; Cu/Ni complexes show stability in solution
N-(2,6-Dimethylphenyl)-pyrroloquinoline-sulfonamide Pyrrolo[3,2,1-ij]quinoline 2,6-Dimethylphenyl Likely improved lipophilicity; structural analog for diuretic studies
N-(Arylalkyl)-pyrroloquinoline-carboxamides Pyrrolo[3,2,1-ij]quinoline Arylalkyl-carboxamide Diuretic activity surpassing hydrochlorothiazide; methyl group at C2 enhances efficacy
8-Ethoxy-4,4,6-trimethyl-pyrroloquinoline-dione Pyrrolo[3,2,1-ij]quinoline-dione Ethoxy, trimethyl Synthetic intermediate; characterized by HPLC-HRMS

Functional Group Impact

  • Sulfonamide vs. Carboxamide : The sulfonamide group in the target compound may confer better aqueous solubility compared to carboxamide derivatives (e.g., HQSMP in ), though both groups facilitate metal coordination in complexes .
  • Bipyridinylmethyl vs.
  • Pyrroloquinoline Core: The 4-oxo-tetrahydro configuration in the target compound contrasts with dione or spiro-fused analogs (e.g., ), which may alter redox properties or enzyme inhibition profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.